molecular formula C13H14N2O2 B13098007 6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one

6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13098007
M. Wt: 230.26 g/mol
InChI Key: VFMYRQINDWTAIV-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyphenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrimidin-4(3H)-one: Lacks the methoxyphenyl group, which may result in different biological activities.

    6-Phenyl-2,3-dimethylpyrimidin-4(3H)-one: Similar structure but without the methoxy group, affecting its chemical properties.

    6-(4-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one: The position of the methoxy group can influence its reactivity and biological activity.

Uniqueness

6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one is unique due to the presence of the methoxyphenyl group at the 6-position of the pyrimidine ring. This structural feature can significantly influence its chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C13H14N2O2/c1-9-14-12(8-13(16)15(9)2)10-5-4-6-11(7-10)17-3/h4-8H,1-3H3

InChI Key

VFMYRQINDWTAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)C2=CC(=CC=C2)OC

Origin of Product

United States

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